molecular formula C7H6ClNO3 B051331 5-Chloro-2-hydroxy-6-methylnicotinic acid CAS No. 117449-75-9

5-Chloro-2-hydroxy-6-methylnicotinic acid

Cat. No. B051331
CAS RN: 117449-75-9
M. Wt: 187.58 g/mol
InChI Key: HHWSFTFWHAQORS-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-6-methylnicotinic acid, commonly referred to as 5-Cl-2-OH-6-methylnicotinic acid, is a type of organic compound belonging to the nicotinic acid family. It is an important intermediate in the synthesis of many pharmaceuticals and is used in the production of certain drugs. This compound has a wide range of applications in scientific research and has been the subject of numerous studies. In

Scientific Research Applications

Biotransformation and Synthesis

The research on 5-Chloro-2-hydroxy-6-methylnicotinic acid includes its synthesis through biotransformation using bacterial strains. The enzyme 6-methylnicotinate-2-oxidoreductase from Ralstonia/Burkholderia sp. strain DSM 6920 is capable of regioselectively hydroxylating 6-methylnicotinate to produce 2-hydroxy-6-methylnicotinate and related compounds, demonstrating the microbial production of hydroxylated heterocyclic carboxylic acid derivatives. This approach offers a novel pathway for the microbial production of such compounds, highlighting the potential of microbial biotransformation in chemical synthesis (Tinschert, Tschech, Heinzmann, & Kiener, 2000).

Antibacterial Activity

Another study focused on the synthesis of transition metal complexes with 2-Hydroxy-6-methylnicotinic acid, demonstrating their antibacterial efficacy against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This research underscores the potential of 2-Hydroxy-6-methylnicotinic acid in developing new antibacterial agents through the formation of metal complexes, opening avenues for novel antimicrobial treatments (Verma & Bhojak, 2018).

Coordination Chemistry

Research into the coordination chemistry of 2-Hydroxy-6-methylnicotinic acid with various metals has revealed complex formation that affects the magnetic properties of the resulting compounds. This highlights the importance of 2-Hydroxy-6-methylnicotinic acid in materials science, particularly in the development of materials with specific magnetic properties. The synthesis of such compounds can lead to advancements in magnetic storage media, sensors, and catalysts, showcasing the versatility of this compound in materials research (Razquin-Bobillo et al., 2022).

Crystal Structure Analysis

The study of triorganotin compounds derived from 5-Chloro-6-hydroxynicotinic acid through crystal structure analysis has provided insights into the molecular interactions and coordination geometries of these compounds. Understanding the crystal structures is crucial for the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies. Such research exemplifies the role of this compound in the field of crystallography and materials engineering (Gao, 2012).

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-6-methylnicotinic acid is not specified in the search results. It’s important to note that the mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-2-hydroxy-6-methylnicotinic acid was not found, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWSFTFWHAQORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555885
Record name 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117449-75-9
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117449-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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